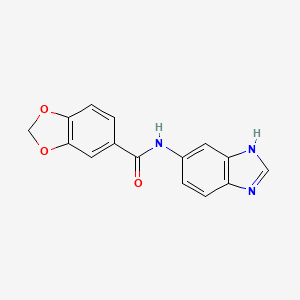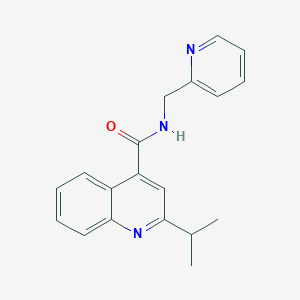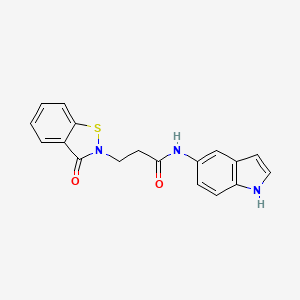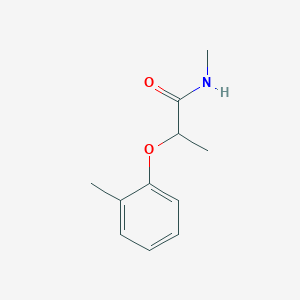
N-(1H-benzimidazol-5-yl)-1,3-benzodioxole-5-carboxamide
概要
説明
N-(1H-benzimidazol-5-yl)-1,3-benzodioxole-5-carboxamide: is a compound that belongs to the class of benzimidazoles. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of biological activities and applications in medicinal chemistry . The compound features a benzimidazole moiety fused with a benzodioxole ring, making it a unique structure with potential pharmacological properties.
作用機序
Target of Action
Benzimidazole compounds are known to interact with a variety of biological targets, including enzymes like aurora kinase a and cyclin-dependent kinase 2 .
Mode of Action
The exact mode of action of this compound is currently unknown . Benzimidazole derivatives are known to interact with their targets through a variety of mechanisms, often involving the formation of hydrogen bonds with key amino acid residues in the target protein .
Biochemical Pathways
Given the potential targets, it’s plausible that it could influence cell cycle regulation and other processes mediated by kinases .
将来の方向性
生化学分析
Biochemical Properties
N-(1H-benzimidazol-5-yl)-1,3-benzodioxole-5-carboxamide plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as serine/threonine-protein kinases, which are involved in cell signaling pathways . The interaction between this compound and these enzymes can lead to the modulation of cellular processes, including cell growth, differentiation, and apoptosis.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can induce apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death. Additionally, it can affect the expression of genes involved in cell cycle regulation, thereby inhibiting the proliferation of cancer cells.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound binds to the active sites of target enzymes, leading to their inhibition or activation. For example, this compound can inhibit the activity of serine/threonine-protein kinases, resulting in the disruption of cell signaling pathways. Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, this compound has been shown to inhibit tumor growth without causing significant toxicity. At high doses, this compound can induce toxic effects, including liver and kidney damage. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of active metabolites that exert biological effects. Additionally, this compound can influence the levels of key metabolites involved in energy production and cellular respiration.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and distribution. Once inside the cells, this compound can bind to intracellular proteins, affecting its localization and accumulation.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function . This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. For instance, this compound can localize to the nucleus, where it interacts with transcription factors to regulate gene expression. Additionally, it can be targeted to the mitochondria, influencing cellular respiration and energy production.
準備方法
The synthesis of N-(1H-benzimidazol-5-yl)-1,3-benzodioxole-5-carboxamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of Benzodioxole Ring: The benzodioxole ring can be introduced through a cyclization reaction involving catechol derivatives and appropriate reagents.
Amidation Reaction: The final step involves the formation of the carboxamide group by reacting the benzimidazole-benzodioxole intermediate with an amine under suitable conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments .
化学反応の分析
N-(1H-benzimidazol-5-yl)-1,3-benzodioxole-5-carboxamide: undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures . Major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
N-(1H-benzimidazol-5-yl)-1,3-benzodioxole-5-carboxamide: has several scientific research applications, including:
類似化合物との比較
N-(1H-benzimidazol-5-yl)-1,3-benzodioxole-5-carboxamide: can be compared with other benzimidazole derivatives, such as:
Albendazole: An antiparasitic agent used to treat infections caused by worms.
Mebendazole: Another antiparasitic agent with a similar mechanism of action.
Thiabendazole: Used to treat parasitic infections and has antifungal properties.
The uniqueness of This compound lies in its benzodioxole ring, which may confer additional biological activities and enhance its pharmacological profile .
特性
IUPAC Name |
N-(3H-benzimidazol-5-yl)-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3/c19-15(9-1-4-13-14(5-9)21-8-20-13)18-10-2-3-11-12(6-10)17-7-16-11/h1-7H,8H2,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBTQRALPOOSGNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC4=C(C=C3)N=CN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,5-DIMETHYL-N-[(4-METHYLPHENYL)METHYL]-N-(PYRIDIN-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE](/img/structure/B4516848.png)
![1-methyl-N-[1-methyl-2-(2-methylphenoxy)ethyl]-4-piperidinecarboxamide](/img/structure/B4516852.png)
![N-cyclopropyl-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B4516856.png)
![N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}-2-(4-methylphenoxy)acetamide](/img/structure/B4516858.png)


![N-benzyl-1-[(3-chlorobenzyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4516875.png)
![2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B4516882.png)

![2-ethoxy-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B4516894.png)

![4-fluoro-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B4516916.png)


